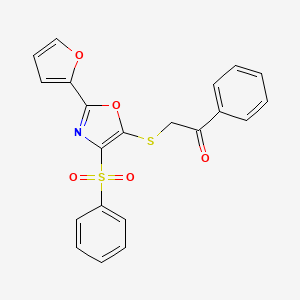

2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone

Description

Properties

IUPAC Name |

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S2/c23-17(15-8-3-1-4-9-15)14-28-21-20(22-19(27-21)18-12-7-13-26-18)29(24,25)16-10-5-2-6-11-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWACYKLNIFBKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan ring and the phenylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form oxazolidines.

Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of oxazolidines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and oxazole rings play a crucial role in the binding affinity and specificity of the compound. Additionally, the phenylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Chemical Classification :

- Core Structure : Oxazole ring substituted with a furan-2-yl group at position 2 and a phenylsulfonyl group at position 2.

- Side Chain: Thioether-linked phenylethanone moiety.

- Functional Groups : Sulfonyl (polar), thioether (flexible linker), and ketone (reactive site).

Pharmacological Relevance: This compound belongs to the sulfonamide class and exhibits structural motifs associated with antimicrobial and anticancer activities.

Synthesis: Multi-step synthesis typically involves condensation of furan-2-carbaldehyde with sulfonamide precursors, followed by thiolation with phenylethanone derivatives. Optimized conditions include polar aprotic solvents (e.g., DMF) and controlled temperatures (~80–100°C) .

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Key Substituents | Molecular Formula | Reported Activities | Reference |

|---|---|---|---|---|---|

| Target Compound : 2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone | Oxazole | - 2-Furan - 4-Phenylsulfonyl - 5-Thio-phenylethanone |

C₂₁H₁₅NO₅S₂ | Antimicrobial, Anticancer (hypothesized) | |

| Analog 1 : 2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone | Oxazole | - 4-Bromophenylsulfonyl | C₂₁H₁₄BrNO₅S₂ | Antimicrobial, Anticancer (tested) | |

| Analog 2 : 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone | Oxazole | - 4-Chlorophenyl (ethanone) | C₂₁H₁₄ClNO₅S₂ | Enhanced reactivity due to electron-withdrawing Cl | |

| Analog 3 : 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-phenylethanone | Thiazole | - Simplified thiazole core | C₁₁H₁₁NOS₂ | Lower complexity; unconfirmed bioactivity | |

| Analog 4 : 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole | Oxazole | - 2-Chlorobenzyl thioether - 4-Chlorophenylsulfonyl |

C₂₀H₁₂Cl₂N₂O₅S₂ | Dual halogenation for increased lipophilicity |

Structural Differences and Implications

Core Heterocycle: The oxazole ring in the target compound (vs. Replacement of oxazole with triazole (as in unrelated analogs) introduces additional nitrogen atoms, altering electronic properties and solubility .

Substituent Effects: Phenylsulfonyl vs. Bromophenylsulfonyl: The bromine atom in Analog 1 increases molecular weight (504.37 g/mol vs. 473.48 g/mol for the target) and may enhance halogen bonding in biological targets . Chlorophenyl in Ethanone (Analog 2): The electron-withdrawing Cl group could stabilize the ketone moiety, affecting metabolic stability .

Thioether Linkage :

- The thioether in the target compound provides conformational flexibility, whereas rigid linkers (e.g., triazole in other analogs) may restrict binding modes .

Pharmacological and Chemical Properties

- Antimicrobial Activity: The target compound shares a sulfonamide group with Analog 1, a known antimicrobial agent. The phenylsulfonyl group is critical for disrupting bacterial folate synthesis . Analog 4, with dual chlorination, shows improved membrane penetration due to increased lipophilicity (LogP ~3.5 vs. ~2.8 for the target) .

- Anticancer Potential: Oxazole derivatives inhibit kinases (e.g., PI3K/Akt/mTOR) by mimicking ATP-binding motifs. The furan-2-yl group in the target compound may enhance selectivity for cancer-associated enzymes .

Metabolic Stability : Thioether-containing compounds (e.g., target, Analog 2) are susceptible to oxidation, whereas sulfonyl groups improve resistance to enzymatic degradation .

Biological Activity

The compound 2-((2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone is a complex organic molecule characterized by its unique structural features, including a furan ring, an oxazole moiety, and a phenylsulfonyl group. Its molecular formula is C20H20N2O4S, with a molecular weight of approximately 366.42 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Structural Features and Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. The formation of the oxazole ring through cyclization reactions is a crucial step, followed by the introduction of the furan ring and the phenylsulfonyl group. Reaction conditions often require strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol | Furan ring, oxazole | Antimicrobial |

| 4-(furan-2-yloxy)-N-(4-methoxyphenyl)benzamide | Furan, aromatic amide | Anti-inflammatory |

| 5-(furan-2-carbonyl)-1-methylpyrrole | Furan ring, pyrrole | Anticancer |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of both furan and oxazole rings enhances its binding affinity and specificity, while the phenylsulfonyl group may improve solubility and stability .

Biological Activity Studies

Preliminary assessments suggest that this compound exhibits significant biological activities:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, indicating that this compound may also possess such activity.

- Anticancer Potential : The structural arrangement may allow for interactions that inhibit cancer cell proliferation. Compounds with similar features have demonstrated anticancer effects in various studies .

- Anti-inflammatory Properties : The phenylsulfonyl group is known for its potential anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Research on similar compounds has provided insights into their biological activities:

Case Study: Antimalarial Activity

A study on benzothiazole hydrazones revealed that compounds with similar functional groups exhibited significant antimalarial activity in vitro and in vivo. These compounds were found to chelate free iron and inhibit heme polymerization, suggesting that structural features similar to those in this compound might confer similar therapeutic benefits against malaria .

Molecular Docking Studies

Molecular docking simulations have been performed to predict binding affinities against various molecular targets involved in pain and inflammation. Such studies suggest that derivatives of oxazole can effectively inhibit COX enzymes, which are pivotal in inflammatory processes . This indicates a potential pathway for developing anti-inflammatory drugs based on the structure of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.